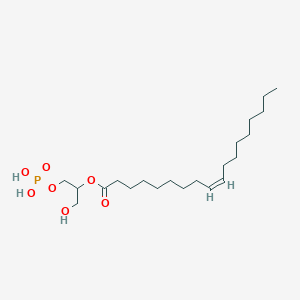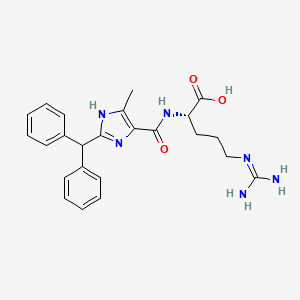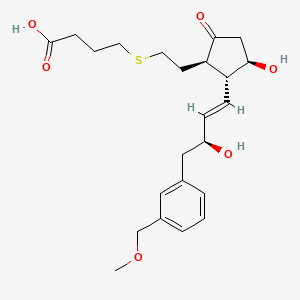![molecular formula C20H20N8O5 B10771612 (2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 9, identified by the PubMed ID 15615544, is a synthetic organic compound. It is an analogue of aminopterin, which is the 4-amino derivative of folic acid. This compound is related to methotrexate but features a rotationally restricted side chain amide bond. Compound 9 exhibits antifolate activity in vitro by inhibiting both dihydrofolate reductase and folate transporter 1 (reduced folate carrier) activities .
Preparation Methods
The synthetic routes and reaction conditions for Compound 9 involve the following steps:
Synthesis of the core structure: The core structure of Compound 9 is synthesized by reacting 2,4-diaminopteridin-6-ylmethylamine with a suitable isoindole derivative.
Formation of the side chain: The side chain is introduced by reacting the core structure with pentanedioic acid under controlled conditions to form the final compound.
Industrial production methods for Compound 9 are not explicitly detailed in the available literature, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Compound 9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Compound 9 has several scientific research applications, including:
Chemistry: It is used as a model compound to study antifolate activity and the inhibition of dihydrofolate reductase.
Biology: It is used to investigate the role of folate metabolism in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to folate metabolism, such as cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of Compound 9 involves the inhibition of dihydrofolate reductase and folate transporter 1. By inhibiting these enzymes, Compound 9 disrupts the folate metabolism pathway, leading to a decrease in the synthesis of nucleotides and, consequently, DNA. This inhibition results in the suppression of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Compound 9 is similar to other antifolate compounds, such as aminopterin and methotrexate. it is unique due to its rotationally restricted side chain amide bond, which may contribute to its specific activity and selectivity. Similar compounds include:
Aminopterin: The 4-amino derivative of folic acid.
Methotrexate: A widely used antifolate drug with a similar mechanism of action.
Pemetrexed: Another antifolate drug used in cancer therapy.
Compound 9’s unique structural features and specific activity make it a valuable compound for scientific research and potential therapeutic applications.
properties
Molecular Formula |
C20H20N8O5 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid |
InChI |
InChI=1S/C20H20N8O5/c21-16-15-17(27-20(22)26-16)24-7-11(25-15)6-23-10-1-2-12-9(5-10)8-28(18(12)31)13(19(32)33)3-4-14(29)30/h1-2,5,7,13,23H,3-4,6,8H2,(H,29,30)(H,32,33)(H4,21,22,24,26,27)/t13-/m0/s1 |
InChI Key |
NYPQVENKFXVRKJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)N1[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)N1C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)
![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)
![[1-Fluoro-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid](/img/structure/B10771546.png)
![N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine](/img/structure/B10771554.png)
![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)

